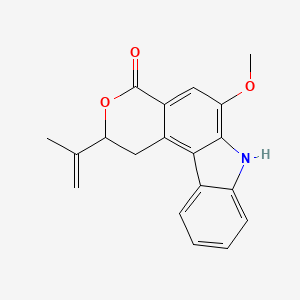

clausamine B

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

6-methoxy-2-prop-1-en-2-yl-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one |

InChI |

InChI=1S/C19H17NO3/c1-10(2)15-8-12-13(19(21)23-15)9-16(22-3)18-17(12)11-6-4-5-7-14(11)20-18/h4-7,9,15,20H,1,8H2,2-3H3 |

InChI Key |

JUASZGNNULZOET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)OC |

Synonyms |

clausamine B |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies of Clausamine B

Botanical Sources and Geographic Distribution of Clausamine B

This compound is a secondary metabolite found primarily within plants of the Clausena genus, which belongs to the Rutaceae family. mdpi.comsemanticscholar.org This genus is recognized as a rich source of bioactive carbazole (B46965) alkaloids. mdpi.com Research has successfully isolated this compound from several species within this genus, with notable findings from the branches and stems of Clausena anisata. wikipedia.orgprota4u.orgresearchgate.netresearchgate.net Studies on C. anisata collected in Thailand have specifically identified the stems as a source of this compound. nih.govacs.org

Beyond C. anisata, this compound has also been isolated from Clausena wallichii and Clausena harmandiana. mdpi.comkau.edu.sarsc.orgnih.gov The investigation of these species has further confirmed the role of the Clausena genus as a key botanical source for a variety of carbazole alkaloids, including this compound. mdpi.comkau.edu.sa While Clausena excavata is known to be particularly rich in carbazole alkaloids and other secondary metabolites, the specific isolation of this compound is more frequently documented from C. anisata and C. wallichii. semanticscholar.orgscispace.comacademicjournals.orgresearchgate.net

The geographic distribution of these plant sources is widespread. Clausena anisata, for example, is found in various parts of Africa and Asia. scispace.com Phytochemical studies that have successfully isolated this compound have utilized plant material collected from locations such as Thailand. nih.govacs.org

Table 1: Botanical Sources and Plant Parts Containing this compound

| Botanical Source | Plant Part(s) | Geographic Location of Studied Plant |

|---|---|---|

| Clausena anisata | Stems, Branches | Thailand researchgate.netnih.govacs.org |

| Clausena wallichii | Roots, Twigs | Thailand mdpi.comnih.gov |

This table is generated based on available research data and may not be exhaustive.

The production and accumulation of secondary metabolites in plants are significantly influenced by a variety of ecological and environmental factors. d-nb.infofrontiersin.org These factors include light intensity, temperature, water availability, soil composition, and interactions with other organisms like pathogens. frontiersin.orgmaxapress.com Plants often synthesize these compounds as a defense mechanism or to adapt to environmental stress. frontiersin.orgnih.gov For instance, stressors such as drought, salinity, and temperature fluctuations can modulate the biosynthetic pathways leading to these metabolites. maxapress.comnih.gov

While the general principles of how environmental conditions affect secondary metabolite synthesis are well-established, specific research into the ecological factors that directly influence the production of this compound in its natural habitat is limited. It is understood that the synthesis of secondary metabolites can vary based on geographic location, which points to the influence of local environmental conditions. researchgate.net However, dedicated studies to determine the optimal conditions for maximizing the yield of this compound in Clausena species have not been extensively reported. Further research is needed to understand the intricate relationship between the environment and the biosynthesis of this specific carbazole alkaloid. frontiersin.org

Chromatographic and Extraction Techniques for this compound Isolation

The isolation of pure this compound from plant material is a multi-step process that begins with the preparation of a crude extract, followed by extensive chromatographic purification.

The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material. Various solvents and techniques are employed to create a crude extract enriched with alkaloids and other secondary metabolites.

Commonly, an organic solvent is used to extract the compounds from the plant matrix. For the isolation of this compound and related alkaloids from Clausena anisata, researchers have used acetone (B3395972) to extract the dried stems. acs.org Another approach involves sequential extraction with solvents of increasing polarity. For example, dried C. anisata leaf powder has been sequentially extracted with hexane, acetone, methanol (B129727), and water. academicjournals.org A similar method involves an initial cold maceration with 70% ethanol (B145695), followed by fractionation of the resulting extract with petroleum ether and chloroform. nih.gov Soxhlet extraction using ethanol has also been reported for the leaves, root bark, and stem bark of C. anisata. ajol.info For other Clausena species, such as C. indica, methanol has been used for the initial extraction of the root powder, with the resulting crude extract then partitioned between water, hexane, and ethyl acetate (B1210297) to separate compounds based on polarity. mdpi.com The choice of solvent and method is crucial for efficiently extracting the target compounds while minimizing the co-extraction of undesirable substances.

Following crude extraction, the complex mixture must be separated to isolate pure this compound. This is achieved through a combination of advanced chromatographic techniques. hilarispublisher.com

Silica (B1680970) Gel Column Chromatography is a fundamental technique used for the initial fractionation of the crude extract. acs.orghilarispublisher.com The extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column. Compounds separate based on their differential adsorption to the silica gel, allowing for the collection of fractions with increasing purity. hilarispublisher.com This method has been successfully used to fractionate acetone and ethyl acetate extracts of Clausena species. acs.orgmdpi.com

Preparative Thin-Layer Chromatography (TLC) is often used for the final purification of compounds from the enriched fractions obtained through column chromatography. acs.orgnih.gov Preparative TLC uses a thicker layer of adsorbent (like silica gel) on a plate compared to analytical TLC. rochester.edu The semi-purified sample is applied as a band, and the plate is developed in a suitable solvent system. rochester.edu After separation, the band corresponding to this compound, often visualized under UV light, is scraped from the plate. rochester.edu The pure compound is then eluted from the silica gel with a polar solvent. rochester.edu The combination of silica gel column chromatography followed by preparative TLC has been explicitly documented as the method to obtain pure this compound from the stems of C. anisata. acs.org

Methodological Approaches for Structural Elucidation of this compound (excluding basic identification data)

Once this compound has been isolated in its pure form, its molecular structure is determined using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The structural elucidation of novel carbazole alkaloids like this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgresearchgate.netnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of the compound. acs.org It measures the mass-to-charge ratio with very high accuracy, allowing for the unambiguous assignment of the elemental composition.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as amino groups (N-H) and carbonyl groups (C=O) from the lactone moiety found in this compound. acs.orgresearchgate.net UV spectroscopy provides information about the electronic system of the molecule, which is characteristic of the carbazole chromophore. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. nih.gov

1D NMR: Proton (¹H) NMR reveals the number of different types of protons and their immediate electronic environment, while Carbon-13 (¹³C) NMR shows the number and type of carbon atoms. researchgate.net

2D NMR: Two-dimensional NMR experiments are essential for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for the unambiguous construction of the carbon skeleton and the placement of substituents, which was vital in piecing together the complex, multi-ring structure of this compound. researchgate.netnih.gov

Through the combined interpretation of data from these advanced spectroscopic methods, researchers were able to definitively elucidate the novel γ-lactone carbazole structure of this compound. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Clausamine A |

| This compound |

| Clausamine C |

| Clausamine D |

| Clausamine E |

| Clausamine F |

| Clausenolide |

| Clausine F |

| Ekeberginine |

| Furanoclausamine A |

| Furanothis compound |

| Glycosinine |

| Heptaphylline (B100896) |

| Imperatorin |

| Limonin |

| Mukonal |

| Mukonidine |

| Mupamine |

Spectroscopic Techniques Employed in Structural Assignment (e.g., UV, IR, NMR, HRMS methodologies)

The determination of the planar structure of this compound relied on a comprehensive analysis of its spectroscopic data. These methods provide complementary information, allowing for the piecing together of the molecular framework, from the elemental composition to the precise connectivity of atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is fundamental in determining the exact molecular formula of a compound. For this compound, electrospray ionization (ESI) is a commonly used technique. This analysis provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, which allows for the unambiguous determination of its elemental composition. nih.gov The total synthesis of this compound confirmed its molecular formula. amazonaws.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands that indicate the presence of specific structural motifs. researchgate.net For instance, absorption in the region of 3283 cm⁻¹ suggests the presence of an N-H group, while a strong band around 1676 cm⁻¹ is indicative of an α,β-unsaturated carbonyl system within the lactone ring, a key feature of the clausamines. researchgate.net Data from the total synthesis of this compound showed characteristic bands for the lactone carbonyl and other structural elements. amazonaws.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems. The carbazole nucleus and associated chromophores in this compound give rise to a characteristic UV absorption profile, which was one of the initial spectroscopic methods used for its characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques (like COSY, HSQC, and HMBC), is the most powerful tool for elucidating the detailed connectivity of a molecule. The ¹H NMR spectrum provides information about the chemical environment and coupling interactions of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. The spectroscopic data for synthetic this compound has been shown to be in agreement with the data reported for the natural product. amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|

Table 3: Key Spectroscopic Data for Synthetic this compound

| Technique | Data |

|---|---|

| HRMS (ESI) | Calculated for C₂₆H₂₃NO₅S: 461.1297, Found: 461.1298 amazonaws.com |

| IR (thin film) cm⁻¹ | 3061, 2974, 2922, 2850, 1718, 1599, 1499, 1451, 1357, 1321, 1279, 1222, 1175, 1155, 1117, 1091, 1066, 1043, 1023, 1003, 961, 930, 872, 831, 812, 778, 747, 704, 681, 656 amazonaws.com |

Determination of Absolute and Relative Stereochemistry

Beyond establishing the planar structure, determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical challenge. This involves assigning the relative configuration (the orientation of stereocenters relative to each other) and the absolute configuration (the actual spatial orientation of the atoms). ox.ac.ukslideshare.net

For complex natural products like this compound, the absolute configuration is often determined by comparing the optical rotation of the natural sample with that of a synthetically prepared sample of known configuration. ox.ac.uk During the total synthesis of this compound, it was noted that the spectroscopic data for the synthetic compound matched the literature values for the natural product, with the significant exception of the optical rotation. amazonaws.com This discrepancy is a powerful indicator in the process of assigning or revising the absolute stereochemistry of a natural product.

A common and powerful technique for determining the absolute configuration of chiral molecules is Electronic Circular Dichroism (ECD). mdpi.com By comparing the experimental ECD spectrum of the natural product with the computationally calculated spectra for possible stereoisomers, the correct absolute configuration can often be assigned with high confidence. researchgate.netbjmu.edu.cn This method is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. mdpi.com The absolute configurations of related carbazole alkaloids have been successfully assigned using the ECD exciton (B1674681) coupling method and through comparison of experimental and calculated ECD data. researchgate.net While the specific application of ECD to this compound is not detailed in the provided results, it represents a standard and powerful methodology for this class of compounds.

The process of determining stereochemistry can be summarized as:

Elucidation of Relative Stereochemistry: Often achieved through analysis of NMR data (e.g., NOE correlations) and by considering the stereochemical outcomes of synthetic reactions.

Assignment of Absolute Configuration: Typically accomplished by total synthesis of a single enantiomer and comparison of its optical properties (like specific rotation) to the natural product, or through chiroptical methods like ECD analysis. ox.ac.ukmdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Clausamine A |

| This compound |

| Clausamine C |

| Clausine F |

Chemical Synthesis and Derivatization Strategies for Clausamine B and Its Analogues

Total Synthesis Approaches to the Clausamine B Carbazole (B46965) Skeleton

The total synthesis of this compound and its congeners presents a formidable challenge due to the densely functionalized and stereochemically rich carbazole core. Chemists have devised several strategies to assemble this complex scaffold, often relying on powerful bond-forming reactions and strategic intermediates to achieve the desired molecular architecture.

Regiospecific and Stereoselective Construction of the Carbazole Core

A critical challenge in the synthesis of this compound is the precise control over the placement of substituents on the carbazole nucleus (regiospecificity) and the three-dimensional arrangement of atoms (stereoselectivity). One notable approach to address this involves a Diels-Alder reaction. The first total syntheses of clausamines A-C were achieved using a key Diels-Alder reaction between an imine quinone and a cyclic diene, which allowed for the regiospecific construction of the carbazole core. researchgate.net This cycloaddition strategy sets the stage for subsequent reactions to complete the synthesis. Another powerful method for constructing carbazole frameworks is the Cadogan cyclization, which has been utilized in the synthesis of various carbazole derivatives. researchgate.net This reaction involves the reductive cyclization of a nitro bi-phenyl derivative.

Key Bond-Forming Reactions and Strategic Intermediates (e.g., Diels-Alder reactions, annulation strategies)

The construction of the carbazole skeleton in this compound and its analogues often hinges on a few key bond-forming reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and has been successfully employed in the synthesis of clausamines. researchgate.netsigmaaldrich.comiitk.ac.in This reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring system, which can then be further elaborated to the carbazole core. sigmaaldrich.comiitk.ac.in

Annulation strategies, which involve the formation of a new ring onto an existing one, are also central to many synthetic routes. Anionic [4+2] annulation of lithiated furoindolones with dimethyl maleate (B1232345) has proven to be an effective route to 3-methoxycarbonylcarbazoles, which are key intermediates in the synthesis of compounds like clausine E. researchgate.net Similarly, a cascade benzannulation-lactonization has been a key step in the total synthesis of neo-tanshinlactones, showcasing the power of tandem reactions in building complex molecular architectures. iitkgp.ac.in

The Claisen rearrangement is another important reaction utilized in this field. An ester-driven para-Claisen rearrangement has been a key step in assembling a prenylcarbazole precursor, which then underwent an unusual oxidative cyclization to yield tetracyclic carbazole natural products. researchgate.netnih.gov

Comparative Analysis of Total Synthesis Methodologies and Efficiencies

Multiple synthetic routes have been developed for carbazole alkaloids, each with its own advantages and disadvantages. Early methods for forming carbazole rings sometimes required harsh reaction conditions and lengthy procedures, resulting in limited substrate scope and low yields. researchgate.net More modern approaches, such as those employing transition-metal-catalyzed cross-couplings and C-H activation, have offered milder conditions and greater efficiency. researchgate.net

For instance, one efficient approach to C-prenylcarbazoles, which are precursors to several clausamines, involves an ester-driven para-Claisen rearrangement followed by the selective removal of an ester group. nih.gov This contrasts with other methods that might involve more steps or less readily available starting materials. The development of chemo-enzymatic approaches, which integrate enzymatic transformations with chemical conversions, represents a promising frontier for improving the efficiency and stereoselectivity of total synthesis. beilstein-journals.org

A comparison of different annulation strategies reveals the versatility of this approach. For example, the use of Eaton's reagent for the annulation step in the synthesis of clausine E was reported as an improvement. researchgate.net The choice of methodology often depends on the specific target molecule and the desired efficiency, with researchers continuously seeking to develop more concise and high-yielding routes.

Semi-Synthetic Modifications of this compound and Related Carbazole Alkaloids

Beyond the total synthesis of the natural products themselves, the modification of this compound and related carbazole alkaloids is crucial for exploring their full therapeutic potential. Semi-synthesis, which starts from a readily available natural product, allows for the efficient generation of a library of analogues.

Protocols for Functional Group Transformations and Derivatization

The functional groups present on the carbazole skeleton of this compound offer multiple handles for chemical modification. Reductive amination is a widely used method to introduce new amine functionalities by reacting a carbonyl group (aldehyde or ketone) with an amine in the presence of a reducing agent. nih.gov This reaction is a powerful tool for creating diverse libraries of aminocarbazoles from naturally occurring carbazole aldehydes or ketones. nih.gov

Other common functional group transformations include esterification, oxidation, and reduction, which can be used to modify existing substituents. nih.gov For example, an ester function in a carbazole intermediate was successfully transformed into an aldehyde through reduction with lithium aluminum hydride followed by oxidation with Dess-Martin periodinane. researchgate.net These transformations are essential for probing the importance of different functional groups for biological activity.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing analogues of this compound is to conduct structure-activity relationship (SAR) studies. nih.govclockss.org SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govclockss.org By systematically modifying different parts of the this compound structure and evaluating the biological activity of the resulting analogues, researchers can build a model of the pharmacophore—the essential features required for activity.

For example, a series of semi-synthetic aminocarbazoles were synthesized from the naturally occurring carbazole heptaphylline (B100896) to study their tumor cell growth inhibition. nih.gov Similarly, the synthesis of simplified analogues of other complex natural products has been undertaken to gain insights into their SAR. clockss.org These studies are critical for the design of new, more potent, and selective therapeutic agents based on the this compound scaffold. The development of iterative analogue libraries allows for a systematic exploration of the chemical space around the parent natural product. nih.gov

Emergent Synthetic Methodologies Applicable to this compound Scaffolds

The development of novel synthetic strategies for constructing complex molecular architectures like the carbazole core of this compound is a dynamic area of chemical research. Modern methodologies prioritize efficiency, atom economy, and the use of milder reaction conditions, moving away from classical, often harsh, synthetic routes. These emergent techniques provide powerful tools for accessing the this compound scaffold and its analogues.

Catalyst-Free and Atom-Economic Synthetic Routes

In recent years, synthetic strategies that minimize waste and avoid the need for expensive or toxic catalysts have gained significant traction. These approaches are not only environmentally benign but also often lead to simplified purification processes.

One notable advancement is the catalyst-free, atom-economic synthesis of 1-hydroxyl carbazoles, a key structural feature of clausamine. doi.org This method utilizes a Diels-Alder reaction between 3-alkenyl indoles and a conjugated alkynyl ketone. doi.org The reaction proceeds without a catalyst to form various substituted 1-acetyl carbazoles, which can then be converted to the target 1-hydroxyl carbazoles in high yields under mild conditions. doi.org The efficiency of this Diels-Alder reaction is influenced by the choice of solvent and the nature of substituents on the indole (B1671886) ring. doi.org For instance, using 1,2-dimethoxyethane (B42094) (DME) as a solvent at 90 °C provides the highest yields. doi.org This approach represents a significant step forward, as many traditional methods for indole-to-carbazole conversion require either costly transition metals or strong Brønsted acids. doi.org

Another significant catalyst-free method involves a one-pot domino reaction that proceeds under solvent-free conditions, demonstrating high atom economy and offering good yields with short reaction times. researchgate.net This particular transformation is noted for its application in the synthesis of the natural product this compound. researchgate.net

Table 1: Catalyst-Free Diels-Alder Reaction for Carbazole Synthesis This table summarizes the optimized conditions and yields for the catalyst-free synthesis of carbazole derivatives via a Diels-Alder reaction.

| Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 3-alkenyl indole | Conjugated alkynyl ketone | 1,2-dimethoxyethane (DME) | 90 | 48 | up to 94 | doi.org |

| 3-alkenyl indole (4-Cl) | Conjugated alkynyl ketone | 1,2-dimethoxyethane (DME) | 90 | 48 | 89 | doi.org |

| 3-alkenyl indole (6-Me) | Conjugated alkynyl ketone | 1,2-dimethoxyethane (DME) | 90 | 48 | Moderate | doi.org |

| 3-styryl indoles | Conjugated alkynyl ketone | 1,2-dimethoxyethane (DME) | 90 | 48 | Moderate | doi.org |

Transition-Metal-Catalyzed Annulation and C-H Amination Reactions for Carbazole Synthesis

Transition-metal catalysis remains a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules. For carbazole synthesis, annulation and C-H amination reactions are particularly powerful strategies. rsc.org

Annulation Reactions

Transition-metal-catalyzed annulation reactions offer a direct and atom-economical way to construct the carbazole ring system. acs.org A variety of metals, including palladium, copper, and rhodium, have been successfully employed.

Copper-Catalyzed Annulation: A notable development is the copper-catalyzed intermolecular [2 + 2 + 2] annulation of diynes with alkynes. This method provides an atom-economical route to carbazole skeletons using a non-noble metal catalyst. acs.org The reaction proceeds through vinyl cation intermediates and demonstrates good regioselectivity. acs.org

Palladium-Catalyzed Annulation: Palladium catalysts are effective for the annulation of internal alkynes to produce highly substituted carbazoles. capes.gov.br This process involves an initial arylpalladation of the alkyne, followed by an intramolecular Heck olefination and isomerization of the double bond. capes.gov.br While effective, this method sometimes requires higher temperatures to synthesize the carbazole core compared to other related structures. capes.gov.br

Rhodium-Catalyzed Annulation: Visible-light-accelerated Rh(III)-catalyzed C–H annulation has emerged as a method for synthesizing benzocarbazole derivatives at room temperature. acs.org This approach involves the reaction of aromatic amines with bicyclic alkenes, such as oxabicyclic and azabicyclic alkenes, to smoothly deliver bridged tetrahydro benzocarbazoles in good to excellent yields. acs.org

Table 2: Overview of Transition-Metal-Catalyzed Annulation for Carbazole Synthesis This table provides a comparative overview of different metal-catalyzed annulation strategies for constructing carbazole scaffolds.

| Catalyst System | Reaction Type | Key Features | Source |

|---|---|---|---|

| Copper | [2 + 2 + 2] Annulation | Atom-economical; Utilizes a non-noble metal; Good regioselectivity. | acs.org |

| Palladium | Annulation of internal alkynes | Forms highly substituted carbazoles; Tolerates various functional groups. | capes.gov.br |

| Rhodium(III) | C-H Annulation | Accelerated by visible light; Proceeds at room temperature; High yields. | acs.org |

C-H Amination Reactions

Direct C-H amination is a powerful strategy for forming the crucial C-N bond in the final ring-closing step of carbazole synthesis. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Palladium-Catalyzed C-H Amination: A Pd(II)-catalyzed intramolecular C-H bond amination reaction can produce carbazoles in good to excellent yields under exceptionally mild, ambient temperature conditions. organic-chemistry.org The reaction uses Pd(OAc)2 as the catalyst with PhI(OAc)2 as an oxidant and is effective even for creating complex molecular architectures, highlighting its utility in natural product synthesis. organic-chemistry.org Mechanistic studies point towards a Pd(II)/Pd(IV) catalytic cycle involving a trinuclear palladacycle complex. organic-chemistry.org

Copper-Catalyzed C-H Amination: An alternative to palladium is the use of copper catalysts for intramolecular C-H amination. nih.gov In one approach, a picolinamide-based directing group is installed on the substrate, which facilitates the copper-catalyzed C-H/N-H coupling and is subsequently removed during the reaction. nih.gov This method proceeds smoothly without the need for palladium or hypervalent iodine oxidants. nih.gov

Visible Light-Induced C-H Amination: A metal-free alternative for C-H amination involves the use of visible light. A mild synthesis of carbazoles has been developed using aryl sulfilimines as precursors instead of potentially hazardous azides. d-nb.info When irradiated with blue LEDs, these substrates undergo intramolecular C-H amination to form the carbazole ring system in high yields, and the reaction can be performed without a catalyst. d-nb.info

Table 3: Comparison of C-H Amination Strategies for Carbazole Synthesis This table summarizes different catalytic and non-catalytic C-H amination methods for the synthesis of carbazoles.

| Method | Catalyst/Conditions | Precursor | Key Features | Source |

|---|---|---|---|---|

| Oxidative C-H Amination | Pd(OAc)2 / PhI(OAc)2 | Biphenylamines | Ambient temperature; High yields; Tolerates complex structures. | organic-chemistry.org |

| Directed C-H Amination | Copper catalyst | Biphenylamines with picolinamide (B142947) directing group | Palladium-free; Mild oxidation. | nih.gov |

| Photochemical C-H Amination | Blue LEDs (catalyst-free) | Aryl sulfilimines | Avoids hazardous azides; Mild, visible-light conditions; High yields. | d-nb.info |

Biosynthetic Investigations of Clausamine B

Proposed Biosynthetic Pathways of Carbazole (B46965) Alkaloids

Carbazole alkaloids found in higher plants, particularly within the Rutaceae family to which Clausena species belong, are believed to share a common biogenetic origin. core.ac.uk The widely accepted hypothesis posits that the core carbazole structure is assembled from precursors supplied by two primary metabolic routes: the shikimate pathway and the malonic acid pathway. core.ac.uknih.govrsc.org

The shikimate pathway is responsible for producing the aromatic amino acid L-tryptophan and its precursor, anthranilic acid. knapsackfamily.commdpi.com This pathway begins with simple carbohydrate precursors and proceeds through several intermediates, including shikimic acid, to form chorismate, a key branch-point metabolite. uwindsor.ca Anthranilate synthase then converts chorismate to anthranilic acid, which provides the initial benzene (B151609) ring and nitrogen atom for the carbazole skeleton. uwindsor.ca This core is then extended and cyclized with units derived from the malonic acid pathway, likely via malonyl-CoA. nih.gov

These initial steps are thought to lead to the formation of 3-methylcarbazole, which is considered a key advanced precursor for the vast majority of the more than 330 known phytocarbazole alkaloids. core.ac.uknih.gov Subsequent biogenetic transformations, including prenylation, oxygenation at various positions, oxidation of the C-3 methyl group, and the annulation of additional rings, generate the immense structural diversity observed in this class of natural products. core.ac.ukthieme-connect.com The specific patterns of substitution, such as the γ-lactone ring seen in clausamine B, arise from these later tailoring steps. researchgate.net

Identification of Precursors and Enzymatic Transformations in this compound Formation

The biosynthesis of this compound involves a series of specific precursors and enzymatic reactions that build upon the general carbazole pathway. While the complete sequence has not been fully elucidated in vivo, research has identified key components and likely transformations.

Identified and Proposed Precursors:

The foundational molecules required for the assembly of the this compound scaffold have been established through general biosynthetic studies of related alkaloids.

| Precursor | Role in Biosynthesis |

| Shikimic Acid | Primary precursor via the shikimate pathway leading to anthranilic acid. nih.gov |

| Anthranilic Acid | Provides the first aromatic ring and the nitrogen atom of the carbazole core. knapsackfamily.com |

| Malonyl-CoA | Believed to provide the carbon units for the formation of the second aromatic ring. nih.gov |

| Prenyl Phosphate | Donates the prenyl group, a common modification in Clausena alkaloids. nih.gov |

| 3-Methylcarbazole | Considered the advanced precursor that undergoes subsequent tailoring reactions. core.ac.uknih.gov |

| L-Tryptophan | An alternative primary precursor for the indole (B1671886) moiety in some carbazole pathways. knapsackfamily.commdpi.com |

Key Enzymatic Transformations:

Genomic and transcriptomic studies of Clausena and related genera have identified several enzyme families crucial for carbazole alkaloid biosynthesis. uwindsor.ca

| Enzyme Family | Proposed Function in Carbazole Biosynthesis |

| Shikimate Kinase (SK) | Catalyzes an early step in the shikimate pathway. uwindsor.ca |

| Anthranilate Synthase (ANS) | A pivotal enzyme that directs chorismate towards alkaloid biosynthesis. uwindsor.ca |

| Polyketide Synthase (PKS) | Likely involved in the condensation of malonyl-CoA units to form the second ring. uwindsor.ca |

| Prenyltransferases (PTs) | Catalyze the attachment of prenyl side chains to the carbazole nucleus. nih.govuwindsor.ca |

| Cytochrome P450s (CYPs) | A diverse superfamily responsible for oxidative reactions, including hydroxylations and cyclizations. nih.govuwindsor.caebi.ac.uk |

| Methyltransferases (MTs) | Catalyze the addition of methyl groups to the carbazole scaffold. uwindsor.ca |

A critical and defining feature of this compound is its γ-lactone ring. While the specific enzyme responsible for its formation in Clausena has not yet been isolated, a plausible mechanism can be proposed based on analogous biosynthetic pathways for other lactone-containing natural products. researchgate.net This likely involves a cytochrome P450-dependent monooxygenase. ebi.ac.ukresearchgate.neteuropa.eu The proposed sequence would begin with an oxidized precursor, such as a carbazole-3-carboxylic acid. A cytochrome P450 enzyme would then catalyze a stereospecific hydroxylation at the adjacent C-4 position of the prenyl group. The resulting hydroxyl group could then undergo an intramolecular cyclization (esterification) with the carboxyl group, either spontaneously or catalyzed by a cyclase or hydrolase-type enzyme, to form the stable five-membered γ-lactone ring. researchgate.net

Chemo-Enzymatic and Genetic Approaches in Biosynthetic Pathway Elucidation

Modern molecular and synthetic techniques are powerful tools for unraveling and engineering complex biosynthetic pathways like that of this compound.

Genetic Approaches:

The investigation of genes responsible for carbazole alkaloid production has accelerated pathway elucidation. Genome sequencing of Clausena lansium has successfully identified candidate genes for key enzymes, including anthranilate synthase, prenyltransferases, and cytochrome P450s, by analyzing their expression levels in different plant tissues. uwindsor.ca This type of transcriptomic analysis allows researchers to correlate gene expression with the accumulation of specific alkaloids, thereby identifying functional candidates in the pathway. uwindsor.ca

A widely used strategy for confirming gene function is heterologous expression, where candidate genes from a producer organism are cloned and expressed in a more tractable host, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). rsc.orgmdpi.comnih.govnih.gov This technique allows for the reconstitution of parts of or entire biosynthetic pathways in a controlled environment, enabling the direct testing of enzyme function and the production of specific intermediates or final products. rsc.orgnih.gov For example, in vitro callus cultures of Clausena harmandiana have been established as an alternative production system for carbazole alkaloids, where the addition of precursors or elicitors can be used to study their effects on the pathway and enhance yields. researchgate.netnih.govnih.gov Furthermore, advanced genome editing tools like CRISPR/Cas9 can be used to knock out specific genes in the native plant or a heterologous host to confirm their essential role in the pathway. mdpi.com

Chemo-Enzymatic Approaches:

Chemo-enzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis to construct complex molecules and probe biosynthetic pathways. mdpi.comnih.gov Enzymes are used to perform specific, often difficult, chemical transformations with high regio- and stereoselectivity, mimicking nature's own strategies. nih.gov For instance, a multi-enzyme system from bacteria has been used to produce novel carbazole derivatives by feeding synthetic acyl-thioester analogues into the pathway. mdpi.comchemmethod.com

While a full chemo-enzymatic synthesis of this compound has not been reported, total synthesis efforts for related carbazoles often employ reactions that mimic proposed biosynthetic steps. chemmethod.com For example, palladium-catalyzed oxidative cyclization is a common method to form the core carbazole ring system from a diarylamine precursor, mirroring the proposed biological C-C bond formation. thieme-connect.com Similarly, chemical methods for oxidative cyclization of side chains can provide insights into how the furan (B31954) or lactone rings found in many Clausena alkaloids might be formed biologically. nih.gov By synthesizing proposed intermediates and testing their conversion using enzyme preparations or cell cultures, researchers can confirm individual steps in the biosynthetic sequence.

Lack of Scientific Data Precludes Detailed Analysis of this compound

An extensive review of available scientific literature reveals a significant lack of specific data on the chemical compound “this compound,” making it impossible to provide a detailed analysis of its mechanistic and preclinical biological activities as requested. While the provided outline sought an in-depth exploration of its antimicrobial and antioxidant properties, no dedicated research studies or comprehensive data sets for a compound explicitly identified as this compound could be located through targeted searches.

The intended article was to be structured around the compound's efficacy against antibiotic-resistant pathogens, its cellular and molecular interactions in bacterial systems, proposed mechanisms of action, and both in vitro and in vivo potency. Additionally, a section on its antioxidant and radical scavenging capacity was planned.

However, the scientific and medical databases searched did not yield specific studies on this compound that would allow for a scientifically accurate and thorough discussion of these points. Information regarding its performance in antimicrobial susceptibility testing, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), is not available in the public domain. Similarly, there is no retrievable data on its cellular targets—be it DNA, efflux pumps, the bacterial membrane, or specific enzymes.

Furthermore, no in vivo studies in animal models to assess the antimicrobial potency of this compound have been published, nor are there any in vitro assays detailing its radical scavenging and antioxidant capacity.

Without primary research data, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The creation of data tables, as requested, is unachievable due to the absence of quantitative findings in the literature.

Therefore, a comprehensive article on the "Mechanistic and Preclinical Biological Activities of this compound" cannot be generated at this time. Further research and publication of data by the scientific community would be required before such an analysis is possible.

Mechanistic and Preclinical Biological Activities of Clausamine B

Antioxidant Properties and Modulation of Oxidative Stress

Cellular Mechanisms of Antioxidant Action in Preclinical Models

Currently, there is a lack of specific studies in the available scientific literature that investigate the cellular mechanisms of antioxidant action of clausamine B in preclinical models. While extracts of plants from the Clausena genus, from which this compound is isolated, have demonstrated general antioxidant properties, the specific contribution and mechanistic pathways of this compound in these activities have not been elucidated.

Anti-inflammatory Effects and Immunomodulatory Potential

There is currently no specific information available in scientific literature detailing in vitro models used to investigate the anti-inflammatory activity of this compound. Studies on crude extracts of Clausena lansium, a source of this compound, have shown anti-inflammatory effects, but the specific activity of this compound was not reported.

Detailed research on the modulation of inflammatory mediators and signaling pathways by this compound is not currently available in the scientific literature. While other compounds isolated from Clausena lansium have been shown to inhibit inflammatory markers, the specific role and mechanisms of this compound in these processes have not been investigated.

Preclinical Anticancer Potential and Molecular Mechanisms

This compound has been evaluated for its antiproliferative activities against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to determine the concentration of this compound required to inhibit cell proliferation by 50% (IC50).

The compound demonstrated significant cytotoxic effects against several cancer cell lines. Notably, it was found to be active (defined as an IC50 value of less than 30 μg/mL) against four of the five cancer cell lines tested. The most potent activity was observed against the non-hormone-dependent breast cancer cell line, MDA-MB-231, with an IC50 value of 21.50 μg/mL. It also showed notable activity against cervical cancer (HeLa), ovarian cancer (CAOV3), and hepatic cancer (HepG2) cell lines. In contrast, this compound was not active against the hormone-dependent breast cancer cell line, MCF-7, and showed no cytotoxic effect on the normal Chang liver cell line.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μg/mL) |

|---|---|---|

| MDA-MB-231 | Non-hormone-dependent Breast Cancer | 21.50 |

| HeLa | Cervical Cancer | 22.90 |

| CAOV3 | Ovarian Cancer | 27.00 |

| HepG2 | Hepatic Cancer | 28.94 |

| MCF-7 | Hormone-dependent Breast Cancer | 52.90 |

Data sourced from Zain, W. N. I. W. M., Rahmat, A., Othman, F., & Yap, T. Y. H. (2009). Antiproliferative Properties of Clausine-B against Cancer Cell Lines. The Malaysian journal of medical sciences : MJMS, 16(3), 32–37.

At present, there are no specific studies in the available scientific literature that investigate the induction of apoptosis or cell cycle arrest by this compound in preclinical models. While the cytotoxic activity of this compound suggests that it may act through these mechanisms, further research is required to elucidate the precise molecular pathways involved in its anticancer effects.

Interaction with Tumor Suppressor Pathways (e.g., p53 mutant reactivation)

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a common event in human cancers. Reactivation of mutant p53 is a promising therapeutic strategy. While various small molecules have been investigated for their ability to restore wild-type function to mutant p53, there is currently no specific scientific evidence in the available literature to suggest that this compound or other related carbazole (B46965) alkaloids from the Clausena genus interact with the p53 tumor suppressor pathway or can reactivate mutant p53. Research in this area has primarily focused on other classes of compounds.

Other Reported Preclinical Biological Activities

While direct studies on the anti-platelet and vasorelaxing effects of this compound are not currently available, research on other alkaloids from the Clausena genus provides insight into the potential activities of this class of compounds. One such compound, clausine-D, isolated from Clausena excavata, has demonstrated notable anti-platelet aggregation properties.

Clausine-D was found to inhibit the aggregation of washed rabbit platelets induced by arachidonic acid and collagen in a concentration-dependent manner. The inhibitory effect of clausine-D is believed to be due to the inhibition of thromboxane A2 formation. Specifically, it was shown to suppress the formation of thromboxane B2 and prostaglandin D2 in platelets stimulated by arachidonic acid. Furthermore, clausine-D inhibited the increase of intracellular calcium concentration in platelets induced by both arachidonic acid and collagen. In human platelet-rich plasma, it was observed to inhibit the secondary phase of aggregation induced by epinephrine and ADP. The IC50 values for the inhibitory activity of clausine-D on platelet aggregation are detailed in the table below.

| Inducing Agent | IC50 (μM) |

|---|---|

| Arachidonic Acid | 9.0 ± 1.1 |

| Collagen | 58.9 ± 0.9 |

Currently, there is no scientific literature available describing the vasorelaxing effects of this compound or other alkaloids isolated from the Clausena genus.

The carbazole alkaloid scaffold, of which this compound is a member, has been the subject of investigations for various biological activities, including anti-malarial and anti-HIV properties. While direct studies on this compound for these activities are limited, research on related compounds from the Clausena genus has yielded promising results.

Anti-malarial Activity:

Several compounds isolated from Clausena species have demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study on Clausena harmandiana identified several active compounds, including the carbazole alkaloid heptaphylline (B100896) and the coumarin dentatin. Another carbazole alkaloid, clausine H, also exhibited antiplasmodial activity. From Clausena anisata, the alkaloid heptaphylline was also isolated and showed potent anti-malarial activity, including trophozoitocidal, schizonticidal, and gametocytocidal effects. rsc.org The IC50 values for the antiplasmodial activity of these related compounds are presented below.

| Compound | Source Species | Activity | IC50 (µM) |

|---|---|---|---|

| Heptaphylline | Clausena harmandiana | Antiplasmodial | - |

| Dentatin | Clausena harmandiana | Antiplasmodial | - |

| Clausine H | Clausena harmandiana | Antiplasmodial | - |

| Heptaphylline | Clausena anisata | Trophozoitocidal | 1.57 - 26.92 |

| Heptaphylline | Clausena anisata | Schizonticidal | 1.57 - 26.92 |

| Heptaphylline | Clausena anisata | Gametocytocidal | 1.57 - 26.92 |

Anti-HIV Activity:

Carbazole alkaloids from Clausena anisum-olens have been evaluated for their anti-HIV effects. scispace.com A novel carbazole alkaloid, designated as compound 1 in the study, exhibited anti-HIV activity against the HIV-1NL4-3 Nanoluc-sec virus in MT-4 lymphocytes. scispace.com Another unique prenylated bicarbazole alkaloid from the same plant, clausanisumine, demonstrated remarkable anti-HIV-1 reverse transcriptase effects. nih.gov The effective concentrations for the anti-HIV activity of these compounds are summarized in the following table.

| Compound | Activity | EC50 | Selectivity Index (SI) |

|---|---|---|---|

| Carbazole Alkaloid 1 | Anti-HIV | 2.4 μg/mL | 7.1 |

| Clausanisumine | Anti-HIV-1 Reverse Transcriptase | 18.58 nM | - |

These findings suggest that the carbazole alkaloid scaffold found in Clausena species, including that of this compound, is a promising area for the discovery of new anti-malarial and anti-HIV agents.

Structure Activity Relationship Sar Studies of Clausamine B and Its Analogues

Identification of Key Structural Elements for Biological Potency

Clausamine B is a lactonic carbazole (B46965) alkaloid that has demonstrated significant antibacterial properties. nih.gov Its chemical architecture, characterized by a 1-oxygenated, 3,4-disubstituted carbazole nucleus fused with a lactone moiety, is fundamental to its biological function. The potent antibacterial activity of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA) SK1, underscores the importance of its unique structural arrangement. nih.gov

Comparative analysis with related natural products isolated from the same source, such as clausamine A and clausine F, provides initial insights into the SAR of this compound class. This compound exhibits remarkably potent activity against MRSA SK1 with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov This potency is significantly higher than that of clausamine A (MIC of 8 µg/mL) and clausine F (MIC of 4 µg/mL), and notably surpasses the efficacy of the conventional antibiotic vancomycin (MIC of 1 µg/mL) against the same strain. nih.gov

The superior activity of this compound suggests that the specific substitution pattern and the stereochemistry of the lactone ring are critical for its potent antibacterial effect. The presence and orientation of the substituents on the carbazole core, in conjunction with the lactone ring, likely facilitate optimal binding to its bacterial target. The nitrogen atom within the carbazole ring is also considered a key element, potentially forming hydrogen bonds with enzymes, receptors, or other proteins, which is a characteristic feature contributing to the biological activity of many indole (B1671886) alkaloids. nih.gov

A detailed comparison of the structures of this compound, clausamine A, and clausine F reveals subtle yet critical differences that likely account for the observed variations in their antibacterial potency. These differences can be systematically analyzed to pinpoint the precise structural features that confer the exceptional activity of this compound.

| Compound | Chemical Class | Key Structural Features | MIC against MRSA SK1 (µg/mL) |

| This compound | Lactonic Carbazole Alkaloid | 1-oxygenated, 3,4-disubstituted carbazole with a lactone moiety | 0.25 nih.gov |

| Clausamine A | Lactonic Carbazole Alkaloid | 1-oxygenated, 3,4-disubstituted carbazole with a lactone moiety | 8 nih.gov |

| Clausine F | 4-Prenylcarbazole Alkaloid | 4-prenyl substituted carbazole | 4 nih.gov |

| Vancomycin | Glycopeptide Antibiotic | - | 1 nih.gov |

Impact of Modifications on the Carbazole Skeleton and Side Chains on Efficacy

As of the current body of scientific literature, specific studies detailing the synthesis and biological evaluation of this compound analogues with systematic modifications to the carbazole skeleton and its side chains have not been reported. The exploration of how alterations to the carbazole nucleus, such as changes in the substitution pattern, introduction of different functional groups, or modification of the aromatic system, would affect the antibacterial efficacy of this compound remains an uninvestigated area.

Similarly, the influence of modifying the side chains of this compound is yet to be determined. Research into altering the lactone ring, for instance, by changing its size, stereochemistry, or replacing it with other functional groups, would be essential to fully comprehend its role in the compound's activity. Furthermore, modifications to other substituents on the carbazole core could provide valuable SAR data.

Future research in this area would be invaluable for the development of novel and more potent antibacterial agents. A systematic synthetic program to create a library of this compound analogues and the subsequent evaluation of their biological activity would be a critical step in elucidating the detailed SAR of this promising natural product.

Computational and Chemoinformatic Approaches in SAR Analysis

To date, there are no specific published studies that have employed computational and chemoinformatic approaches to analyze the structure-activity relationship of this compound. The application of techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping could provide significant insights into the mechanism of action of this compound and guide the rational design of more effective analogues.

Molecular docking studies, for instance, could be utilized to predict the binding mode of this compound to its putative biological target, helping to explain the observed high potency. QSAR studies could establish a mathematical correlation between the structural features of a series of this compound analogues and their antibacterial activity, enabling the prediction of the potency of novel, unsynthesized compounds.

The absence of such computational studies represents a significant gap in the understanding of this compound's SAR. Future research efforts that integrate computational chemistry with synthetic chemistry and biological testing are likely to accelerate the discovery and development of new antibacterial drugs based on the this compound scaffold.

Future Perspectives and Research Challenges for Clausamine B

Unexplored Biological Potential and Novel Mechanistic Insights

The primary biological activity reported for clausamine B is its remarkable antibacterial effect, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). kau.edu.sa Research has shown it to be a potent inhibitor of MRSA strain SK1, with a minimum inhibitory concentration (MIC) significantly lower than that of the conventional antibiotic vancomycin. mdpi.commdpi.comrsc.orgscienceopen.com This potent activity positions this compound as a valuable lead in the urgent search for new antibiotics to combat multidrug-resistant pathogens.

Beyond its anti-MRSA capabilities, the full spectrum of this compound's biological potential remains largely unexplored. Preliminary studies on related carbazole (B46965) alkaloids and crude extracts from Clausena anisata suggest a range of other possible activities. For instance, some clausamines have been noted to inhibit the activation of the Epstein-Barr virus (EBV). researchgate.netresearchgate.net Additionally, compounds from this class are known to act as feeding deterrents to insects, hinting at potential applications in agriculture or as insect repellents. scielo.org.za Other related carbazole alkaloids have been investigated for antitumor, anti-inflammatory, and neuroprotective properties, suggesting that this compound itself may possess a wider pharmacological profile than currently documented. researchgate.netnih.gov

A significant research challenge is the elucidation of its precise mechanism of action. While it is generally believed that alkaloids like this compound may target bacterial DNA, topoisomerases, or the cytoplasmic membrane, the specific molecular interactions remain unknown. mdpi.com Future research must focus on identifying the exact cellular targets and pathways modulated by this compound. Uncovering these novel mechanistic insights is critical not only for understanding its potent antibacterial effects but also for uncovering new therapeutic applications and predicting potential off-target effects.

| Reported Biological Activity of this compound | Details | References |

| Antibacterial (Anti-MRSA) | Potent inhibition of MRSA SK1 with a MIC of 0.25 µg/mL. | mdpi.com, mdpi.com, rsc.org |

| Antiviral | Inhibition of Epstein-Barr virus (EBV) early antigen activation. | researchgate.net, researchgate.net |

Advancements in Synthetic Accessibility and Scalability for Broader Research

A major bottleneck in the comprehensive investigation of many natural products, including this compound, is their limited availability from natural sources. d-nb.info The isolation of this compound from Clausena species yields only small quantities, which is insufficient for extensive preclinical evaluation. Therefore, the development of efficient and scalable synthetic routes is paramount for advancing research.

Recent years have seen significant progress in synthetic organic chemistry that can be applied to the production of this compound and other complex carbazole alkaloids. mdpi.comnih.gov Methodologies such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), C-H bond activation, and novel cyclization strategies have enabled the construction of the core carbazole scaffold with increasing efficiency. researchgate.netsnnu.edu.cnresearchgate.net Researchers have reported divergent synthetic approaches that allow for the creation of a library of carbazole alkaloids from a common intermediate, which could be adapted for this compound. researchgate.net

The challenge lies in transitioning these laboratory-scale syntheses into scalable processes that can produce gram-quantities of the compound. d-nb.inforsc.org A scalable synthesis would not only provide the necessary material for in-depth biological studies but also enable the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies. cam.ac.uknih.gov Overcoming the hurdles of scalability and cost-effectiveness is a critical step to unlock the full research potential of this compound and facilitate its journey towards clinical development. mdpi.com

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for achieving a comprehensive biological profile. frontiersin.orgnih.gov These technologies can provide an unbiased, global view of the cellular changes induced by the compound.

For this compound, omics approaches could be instrumental in several key areas:

Target Identification: By treating bacteria like MRSA with this compound and analyzing subsequent changes in protein expression (proteomics) or gene transcription (transcriptomics), researchers can identify potential molecular targets and pathways affected by the compound. nih.gov

Mechanism of Action: Metabolomics can reveal alterations in the metabolic network of a cell upon exposure to this compound, providing clues about its mechanism of action. nih.gov For example, disruption of specific metabolic pathways involved in cell wall synthesis or energy production could be detected.

Biosynthetic Pathway Elucidation: Genomics and transcriptomics applied to the source plant, Clausena anisata, could help identify the genes and enzymes responsible for producing this compound. frontiersin.org This knowledge could then be harnessed for biotechnological production through synthetic biology approaches.

The primary challenge in this area is the complexity of the data generated and the need for sophisticated bioinformatics tools for analysis and interpretation. nih.gov Despite this, applying a multi-omics strategy to this compound research represents a significant future direction that could rapidly accelerate the discovery of its functions and mechanisms. frontiersin.org

Strategic Development of this compound-Derived Preclinical Candidates for Therapeutic Applications

Given its potent anti-MRSA activity, this compound is an excellent starting point for a drug discovery program. rsc.org However, natural products often require optimization to improve their drug-like properties, such as efficacy, solubility, metabolic stability, and safety profiles. mdpi.com The strategic development of this compound-derived analogs is a crucial step toward identifying a preclinical candidate. researchgate.net

This process involves:

Structure-Activity Relationship (SAR) Studies: The scalable synthesis of this compound would enable the systematic modification of its chemical structure. nih.gov By creating a library of derivatives—for instance, by altering substituents on the carbazole ring or modifying the lactone moiety—researchers can determine which parts of the molecule are essential for its activity.

Lead Optimization: Promising derivatives from SAR studies would undergo further optimization to enhance their pharmacological properties. The goal is to create a "lead compound" with improved potency against a wider range of resistant bacteria and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.net

Preclinical Evaluation: The optimized lead compound, now a preclinical candidate, would be subjected to rigorous testing in animal models of infection to evaluate its in vivo efficacy and safety. d-nb.inforesearchgate.net

The development of marine-derived alkaloids like fascaplysin (B45494) and manzamine into potential therapeutic agents serves as a roadmap for this compound. mdpi.commdpi.com The journey from a natural product hit to a preclinical candidate is long and challenging, requiring a multidisciplinary approach that combines synthetic chemistry, pharmacology, and toxicology. mdpi.com However, the unique structure and potent activity of this compound make it a highly valuable candidate for such strategic development efforts in the fight against infectious diseases.

Q & A

How can researchers formulate a focused research question on clausamine B’s bioactivity or mechanism of action?

Level: Basic

Methodological Answer:

- Step 1: Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science to identify gaps in understanding this compound’s bioactivity .

- Step 2: Narrow the scope by defining specific variables (e.g., this compound’s interaction with a particular enzyme or cellular pathway) .

- Step 3: Frame the question to require synthesis of existing data (e.g., “How does this compound modulate oxidative stress pathways in neuronal cells compared to analogous alkaloids?”), ensuring it is arguable and complex .

What experimental design principles are critical for assessing this compound’s pharmacological mechanisms?

Level: Basic

Methodological Answer:

-

Key Considerations:

- Use dose-response studies to establish potency and efficacy thresholds .

- Include positive/negative controls (e.g., known inhibitors or structurally similar compounds) to validate assay specificity .

- Employ orthogonal assays (e.g., fluorescence-based and HPLC quantification) to confirm results .

-

Example Design:

Objective Methods Controls Evaluate cytotoxicity MTT assay, apoptosis markers Untreated cells, cisplatin control Assess enzyme inhibition Kinetic assays, molecular docking Known enzyme inhibitors

How should researchers address contradictions in reported properties of this compound (e.g., conflicting bioactivity data)?

Level: Advanced

Methodological Answer:

- Step 1: Re-examine experimental conditions (e.g., purity of this compound, solvent systems, or cell line variability) .

- Step 2: Perform meta-analysis of published data to identify trends or methodological inconsistencies (e.g., variations in IC50 due to assay protocols) .

- Step 3: Validate findings using independent techniques (e.g., NMR for compound identity, CRISPR-edited cell lines for target validation) .

What advanced techniques ensure methodological rigor in synthesizing and characterizing this compound?

Level: Advanced

Methodological Answer:

-

Synthesis Protocols:

- Use chiral chromatography to resolve stereoisomers, a common source of variability in alkaloid bioactivity .

- Document reaction conditions (temperature, catalysts) in detail for reproducibility .

-

Characterization Table:

Technique Purpose Critical Parameters High-resolution MS Confirm molecular formula Mass accuracy < 2 ppm X-ray crystallography Verify stereochemistry Resolution ≤ 1.0 Å 2D-NMR (HSQC, COSY) Assign proton-carbon linkages Signal-to-noise ratio > 20:1

How can multi-omics approaches (e.g., metabolomics, transcriptomics) enhance this compound research?

Level: Advanced

Methodological Answer:

- Integration Strategy:

- Pair transcriptomic data (RNA-seq) with metabolomic profiling to map this compound’s impact on metabolic pathways .

- Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to identify cross-omics correlations .

- Example Workflow:

- Treat cell lines with this compound and isolate RNA/metabolites.

- Perform LC-MS/MS for metabolomics and RNA-seq for transcriptomics.

- Overlay datasets to pinpoint nodes of biological perturbation .

What ethical considerations are paramount in this compound research involving biological samples?

Level: Basic

Methodological Answer:

- Compliance Steps:

How can computational models be validated for predicting this compound’s molecular interactions?

Level: Advanced

Methodological Answer:

- Validation Framework:

- Compare docking results (AutoDock, Schrödinger) with crystallographic data of ligand-bound targets .

- Use molecular dynamics simulations (GROMACS) to assess binding stability over time (≥100 ns trajectories) .

- Validate predictions experimentally via SPR (surface plasmon resonance) for binding affinity .

What strategies optimize systematic reviews or meta-analyses on this compound’s therapeutic potential?

Level: Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.